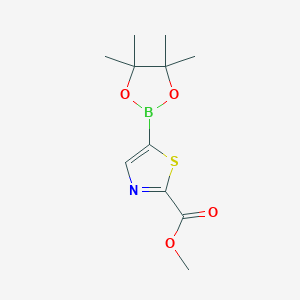

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate

CAS No.: 1393827-96-7

Cat. No.: VC2707860

Molecular Formula: C11H16BNO4S

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1393827-96-7 |

|---|---|

| Molecular Formula | C11H16BNO4S |

| Molecular Weight | 269.13 g/mol |

| IUPAC Name | methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxylate |

| Standard InChI | InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)7-6-13-8(18-7)9(14)15-5/h6H,1-5H3 |

| Standard InChI Key | OJXGGKMCYIAXHB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(=O)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(=O)OC |

Introduction

Chemical Identity and Nomenclature

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate is identified by the PubChem CID 66520399 and has been assigned the CAS registry number 1393827-96-7 . The systematic naming of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, describing both the thiazole core structure and its key functional groups. Several synonyms exist for this compound, including the shortened name "methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate" which omits the locant for the thiazole heterocycle .

The compound is also identified in chemical databases with alternative designations such as TFC82796 and AKOS015942749, which are database-specific identifiers rather than systematic chemical names . The consistent element across all naming conventions is the recognition of the thiazole core with specific substitution patterns at positions 2 and 5.

Structural Classification

The compound belongs to a class of heterocyclic organoboron compounds featuring:

-

A thiazole heterocycle (containing sulfur and nitrogen atoms)

-

A boronic acid pinacol ester group at position 5

-

A methyl carboxylate group at position 2

This structural arrangement creates a molecule with distinct reactivity patterns and synthetic utility, particularly in cross-coupling reactions where the boronic acid pinacol ester serves as a reactive handle.

| Structural Component | Description |

|---|---|

| Core Heterocycle | 1,3-Thiazole ring |

| Position 2 Substituent | Methyl carboxylate group |

| Position 5 Substituent | 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group |

| Key Functional Groups | Ester, boronic acid pinacol ester |

| Reactive Sites | Carboxylate group, boron-containing moiety |

The thiazole ring provides a rigid, planar scaffold with a specific electronic distribution that influences the reactivity of the molecule. The presence of the boronic acid pinacol ester group creates a reactive site for various transformations, particularly Suzuki-Miyaura cross-coupling reactions.

Related Compounds and Structural Analogs

Several structural analogs of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate exist, each with distinct substitution patterns that affect their chemical properties and reactivity. Understanding these related compounds provides valuable context for appreciating the unique characteristics of the title compound.

Thiazole Boronic Acid Derivatives

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS: 1218791-01-5) is a closely related compound that features a methyl group at position 2 instead of a methyl carboxylate group . This compound has a lower molecular weight of 225.12 g/mol and demonstrates how subtle structural changes can affect the compound's properties .

Another important analog is 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS: 2223050-67-5), which has the boronic acid pinacol ester at position 4 and a methyl group at position 5 . This positional isomerism significantly alters the electronic properties and reactivity patterns of the molecule.

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS: 1662682-33-8) represents another structural variant with the methyl group at position 4 . This compound is also known as 4-Methylthiazole-5-boronic acid pinacol ester and has been documented in multiple patents, indicating its utility in synthetic applications .

Comparative Properties

The table below compares key properties of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate with its structural analogs:

| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Difference | PubChem CID |

|---|---|---|---|---|

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate | 1393827-96-7 | 269.13 | Methyl carboxylate at position 2 | 66520399 |

| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | 1218791-01-5 | 225.12 | Methyl group at position 2 | Not provided |

| 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | 2223050-67-5 | 225.12 | Methyl at position 5, boronic ester at position 4 | 133638972 |

| 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | 1662682-33-8 | 225.12 | Methyl at position 4 | 66521124 |

The presence of the methyl carboxylate group in the title compound significantly affects its polarity, hydrogen bonding capability, and potential for further derivatization compared to the methyl-substituted analogs.

Chemical Reactivity and Synthetic Applications

The chemical structure of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate contains two key functional groups that define its reactivity profile and synthetic utility: the boronic acid pinacol ester and the methyl carboxylate.

Boronic Acid Pinacol Ester Reactivity

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at position 5 of the thiazole ring serves as an excellent handle for cross-coupling reactions. This functional group participates in various transformations:

-

Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides

-

Chan-Lam coupling with amines, phenols, and thiols

-

Oxidative transformations to introduce hydroxyl groups

-

Transmetalation reactions to form organometallic species

These reactions allow for the construction of complex molecules by forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Carboxylate Functionality

The methyl carboxylate group at position 2 provides additional synthetic versatility:

-

Hydrolysis to the corresponding carboxylic acid

-

Transesterification to form alternative esters

-

Reduction to primary alcohols or aldehydes

-

Amidation to form amide derivatives

-

Decarboxylation under specific conditions

The presence of both the boronic ester and carboxylate functionalities in a single molecule enables orthogonal reactivity, allowing selective transformations of one group while preserving the other.

Applications in Research and Development

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate finds applications in various research and development contexts, primarily due to its potential as a building block in the synthesis of more complex molecules.

Pharmaceutical Applications

In pharmaceutical research, thiazole derivatives have shown various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the boronic ester allows for further functionalization through cross-coupling reactions, enabling the creation of libraries of thiazole derivatives for structure-activity relationship studies.

Materials Science

The thiazole ring, with its electron-donating sulfur atom and electron-withdrawing nitrogen atom, creates an electronically interesting heterocycle with potential applications in materials science. Incorporation of such thiazoles into larger conjugated systems can lead to materials with interesting electronic or optical properties for organic electronics or photovoltaic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume